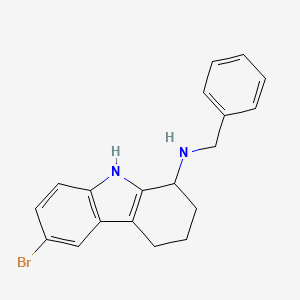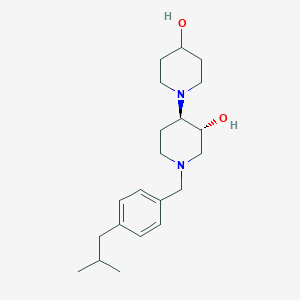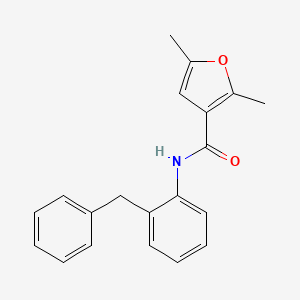
1-(4-methylphenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methylphenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This triazole derivative has been widely studied for its unique chemical properties and its ability to interact with biological systems.
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid is not fully understood. However, studies have suggested that the compound interacts with biological systems by inhibiting specific enzymes or proteins. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
1-(4-methylphenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2. This effect has been observed in animal models of inflammation and has shown potential for the treatment of inflammatory diseases. The compound has also been shown to induce apoptosis in cancer cells, which has potential applications in cancer therapy.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(4-methylphenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid in lab experiments is its unique chemical properties. The compound has shown good stability and solubility in various solvents, making it a suitable candidate for various applications. However, one of the limitations of using the compound is its potential toxicity. Studies have shown that the compound can be toxic to certain cell lines, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 1-(4-methylphenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid. One potential direction is the investigation of its use as a fluorescent probe for biological imaging studies. The compound has shown promising results in this field and has the potential to be used in various imaging techniques. Another future direction is the investigation of its use in metal complexation studies. The compound has shown potential applications in catalysis and may be useful in the development of new catalysts. Finally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of cancer, inflammation, and microbial infections.
Conclusion:
In conclusion, 1-(4-methylphenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been extensively studied for its unique chemical properties, mechanism of action, and potential applications in the treatment of various diseases. While there are still limitations to its use in certain experiments, further studies are needed to fully understand its potential applications and future directions for research.
Synthesis Methods
The synthesis of 1-(4-methylphenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid involves the reaction of 4-methylphenyl hydrazine and ethyl 4-pyridylglyoxylate in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained after purification by column chromatography. This method has been widely used in the synthesis of triazole derivatives and has shown good yields and purity.
Scientific Research Applications
1-(4-methylphenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid has been extensively studied for its potential applications in various fields. It has shown promising results in the treatment of cancer, inflammation, and microbial infections. The compound has also been investigated for its use as a fluorescent probe in biological imaging studies. In addition, it has been used as a ligand in metal complexation studies, which have shown potential applications in catalysis.
properties
IUPAC Name |
1-(4-methylphenyl)-5-pyridin-4-yltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2/c1-10-2-4-12(5-3-10)19-14(11-6-8-16-9-7-11)13(15(20)21)17-18-19/h2-9H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLLISNFTQIZKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B5061758.png)


![2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5061768.png)
![N-(4-fluorophenyl)-N'-(5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B5061776.png)

![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-furamide](/img/structure/B5061781.png)

![2-[4-(benzyloxy)-3-iodo-5-methoxyphenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B5061814.png)
![1-methyl-4-phenyloctahydro-1H-cyclopenta[b]pyridin-4-yl propanoate hydrochloride](/img/structure/B5061819.png)

![N-[2-(cyclohexylthio)ethyl]-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5061832.png)
![(4-bromophenyl)[2,6-dinitro-4-(trifluoromethyl)phenyl]amine](/img/structure/B5061850.png)
![1-[(5-bromo-2-thienyl)carbonyl]-4-methylpiperidine](/img/structure/B5061856.png)